molecular formula C20H22ClFN2O3S B11236721 N-(5-chloro-2-methylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide

N-(5-chloro-2-methylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B11236721
M. Wt: 424.9 g/mol
InChI Key: BHOPEMRXNJJQSY-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperidine ring, a sulfonyl group, and both chloro and fluoro substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides.

    Attachment of the Chloro and Fluoro Substituents: The chloro and fluoro substituents can be introduced through halogenation reactions using reagents such as thionyl chloride and fluorobenzene.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacological agent due to its unique structure and functional groups.

    Biological Studies: Investigation of its effects on biological systems, including potential antimicrobial or anticancer properties.

    Materials Science: Use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity to influence cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methylphenyl)-1-[(4-chlorobenzyl)sulfonyl]piperidine-3-carboxamide
  • N-(5-chloro-2-methylphenyl)-1-[(4-bromobenzyl)sulfonyl]piperidine-3-carboxamide

Uniqueness

N-(5-chloro-2-methylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide is unique due to the presence of both chloro and fluoro substituents, which can influence its reactivity and interaction with biological targets. The combination of these substituents may enhance its pharmacological properties compared to similar compounds.

Properties

Molecular Formula

C20H22ClFN2O3S

Molecular Weight

424.9 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-3-carboxamide

InChI

InChI=1S/C20H22ClFN2O3S/c1-14-4-7-17(21)11-19(14)23-20(25)16-3-2-10-24(12-16)28(26,27)13-15-5-8-18(22)9-6-15/h4-9,11,16H,2-3,10,12-13H2,1H3,(H,23,25)

InChI Key

BHOPEMRXNJJQSY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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